2-(2-ethylphenyl)-4,7-diphenylhexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes an isoindole core substituted with ethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Suzuki-Miyaura coupling reaction, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it might bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and phenyl-substituted organic molecules. Examples are:
- 2-((2-ethylphenyl)amino)nicotinic acid
- Nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate
Uniqueness
What sets 2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its specific substitution pattern and the resulting electronic and steric properties. These unique features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H27NO2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-4,7-diphenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C28H27NO2/c1-2-19-11-9-10-16-24(19)29-27(30)25-22(20-12-5-3-6-13-20)17-18-23(26(25)28(29)31)21-14-7-4-8-15-21/h3-16,22-23,25-26H,2,17-18H2,1H3 |
InChI Key |
HRJPWCOIITWIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3C(CCC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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